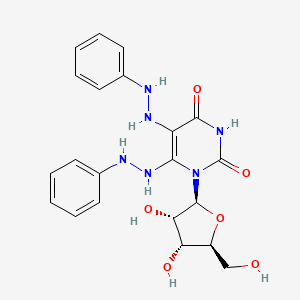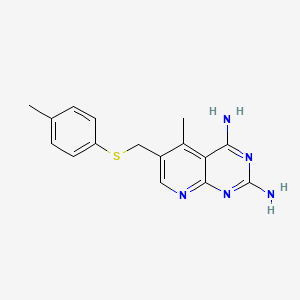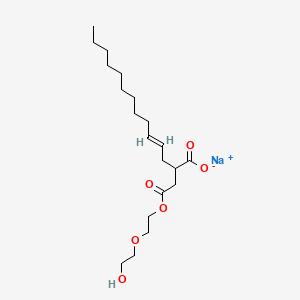
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate: is a chemical compound with the molecular formula C20H36NaO6 . It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
The synthesis of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves several steps. Typically, the preparation starts with the reaction of dodecenyl succinic anhydride with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form .
Chemical Reactions Analysis
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler compounds.
Scientific Research Applications
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is used in biological studies to investigate its effects on cell membranes and other biological structures.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves its interaction with molecular targets such as cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and function. This mechanism is crucial for its applications in drug delivery and other biomedical fields .
Comparison with Similar Compounds
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate can be compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): While both compounds are surfactants, this compound has a more complex structure, providing unique properties.
Sodium lauryl ether sulfate (SLES): Similar to SDS, SLES is a surfactant, but it has different ethoxylation levels, affecting its solubility and foaming properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
96152-32-8 |
|---|---|
Molecular Formula |
C20H35NaO6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
sodium;(E)-2-[2-[2-(2-hydroxyethoxy)ethoxy]-2-oxoethyl]tetradec-4-enoate |
InChI |
InChI=1S/C20H36O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(20(23)24)17-19(22)26-16-15-25-14-13-21;/h10-11,18,21H,2-9,12-17H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
InChI Key |
ZMCXYXSAVYLOQY-ASTDGNLGSA-M |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


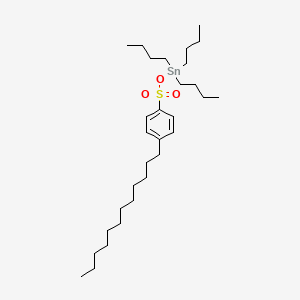
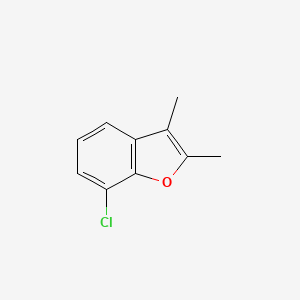
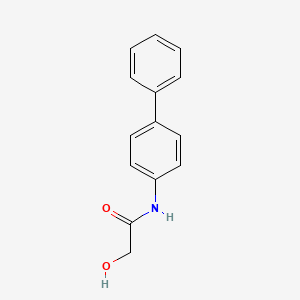
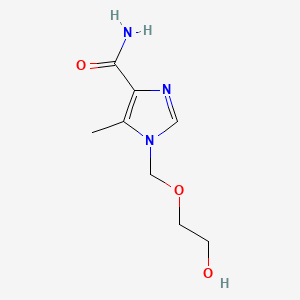
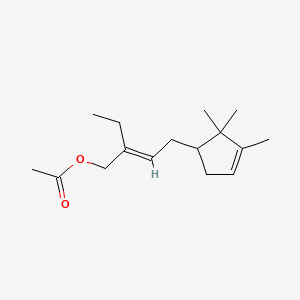
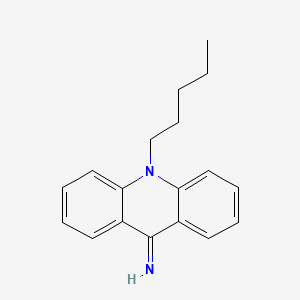
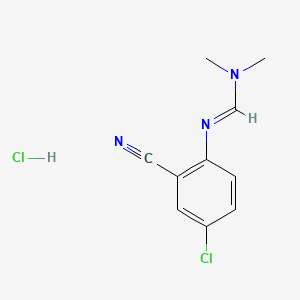
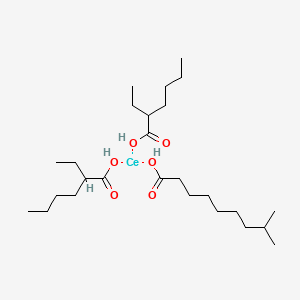
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
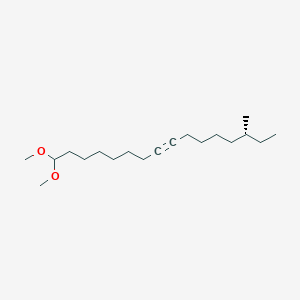
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
